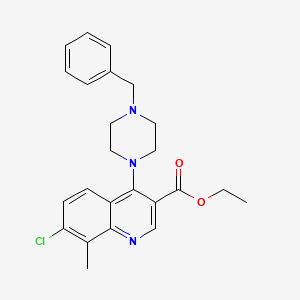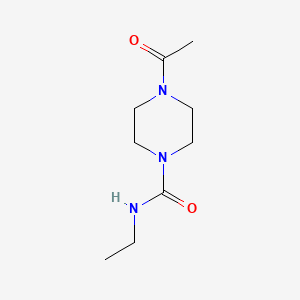
5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and drug discovery. Its structure, which includes a dihydroisoquinoline moiety, a pyrrolidine ring, and a pyridinone framework, suggests it might interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: The synthesis typically begins with the construction of the 3,4-dihydroisoquinoline core, which can be synthesized through a Pictet-Spengler reaction between an appropriate phenylethylamine and an aldehyde or ketone.
Step 2: The pyrrolidine ring can be introduced via reductive amination or other ring-closing methodologies involving suitable intermediates.
Step 3: The formation of the pyridinone structure can be achieved through cyclization reactions, often involving the use of various base catalysts or specific transition metals under controlled conditions.
Step 4: The final step usually involves linking these moieties together through a series of condensation reactions under specific conditions that optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound would focus on scalability and efficiency. Techniques such as continuous flow synthesis might be employed to enhance reaction rates and improve safety profiles. Purification processes like crystallization or chromatography would ensure the compound's purity on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidative transformations, particularly at the dihydroisoquinoline or pyrrolidine moieties.
Reduction: Reduction reactions could be used to modify the pyridinone ring or reduce any ketone functionalities present.
Substitution: Various substitution reactions can introduce different functional groups into the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or PCC (pyridinium chlorochromate).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve electrophilic or nucleophilic reagents, such as halogens or organolithium reagents, under anhydrous or catalytic conditions.
Major Products
Oxidation: Formation of quinoline derivatives or ketone-functionalized compounds.
Reduction: Generation of alcohol or amine derivatives.
Substitution: Introduction of various substituents that can modulate the compound's biological activity.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry, enabling the construction of complex molecular architectures.
Biology
In biological research, it has potential as a molecular probe due to its ability to interact with various biological targets, possibly influencing signaling pathways or enzymatic activities.
Medicine
Its potential as a lead compound for drug discovery is significant, particularly in the development of treatments for neurological disorders or as anti-cancer agents.
Industry
Industrially, the compound might be utilized in the development of specialized materials or as a precursor in the synthesis of other bioactive molecules.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. Its dihydroisoquinoline moiety might engage in binding interactions with receptor sites, influencing pathways related to neurotransmission or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-(3,4-Dihydroisoquinolin-1(2H)-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one: Differing only in the position of the hydrogen, affecting its pharmacokinetics.
N-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide: Lacks the pyridinone moiety, influencing its reactivity and interaction with biological targets.
4-Methoxy-1-phenyl-5-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)-1H-pyridin-2-one: Features a fully saturated isoquinoline ring, potentially altering its stability and metabolic profile.
Uniqueness
What sets 5-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one apart is its specific combination of structural motifs, which may afford it unique biological activity and chemical reactivity profiles, making it a valuable candidate for further research and development in various scientific domains.
Propiedades
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-24-15-25(30)29(21-9-3-2-4-10-21)18-23(24)26(31)28-14-12-22(17-28)27-13-11-19-7-5-6-8-20(19)16-27/h2-10,15,18,22H,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYYNXLAAPBIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/new.no-structure.jpg)



![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)



![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)
